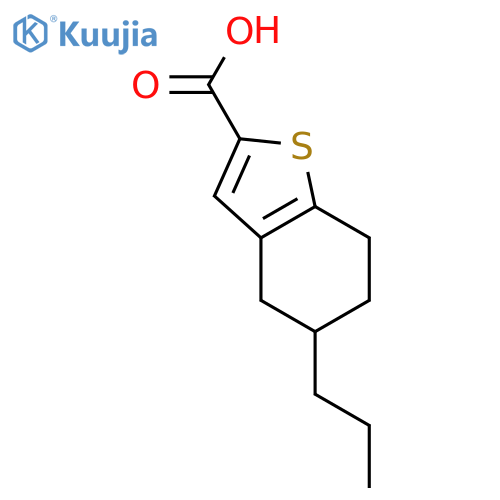Cas no 667436-13-7 (5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid)

667436-13-7 structure
商品名:5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid
CAS番号:667436-13-7
MF:C12H16O2S
メガワット:224.319242477417
MDL:MFCD03900514
CID:964551
PubChem ID:4999705
5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 5-Propyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid
- 5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
- 5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid(SALTDATA: FREE)
- AKOS B018459
- BS-38390
- 5-propyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylicacid
- AKOS000307344
- DTXSID60407394
- D73369
- 667436-13-7
- MFCD03900514
- CS-0067201
- DB-207187
- 5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylicacid
- STK441865
- 5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid
-
- MDL: MFCD03900514
- インチ: InChI=1S/C12H16O2S/c1-2-3-8-4-5-10-9(6-8)7-11(15-10)12(13)14/h7-8H,2-6H2,1H3,(H,13,14)
- InChIKey: MEDWTNRKBDWLPG-UHFFFAOYSA-N
- ほほえんだ: CCCC1CCC2=C(C1)C=C(C(=O)O)S2
計算された属性
- せいみつぶんしりょう: 224.08700
- どういたいしつりょう: 224.08710092g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- 密度みつど: 1.166
- ふってん: 386.2°C at 760 mmHg
- フラッシュポイント: 187.3°C
- 屈折率: 1.561
- PSA: 65.54000
- LogP: 3.35130
5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB214978-5g |
5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, 95%; . |
667436-13-7 | 95% | 5g |
€1362.20 | 2025-02-13 | |
| Chemenu | CM305997-1g |
5-Propyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid |
667436-13-7 | 95% | 1g |
$269 | 2023-01-19 | |
| eNovation Chemicals LLC | Y1259937-1g |
AKOS B018459 |
667436-13-7 | 95% | 1g |
$320 | 2024-06-06 | |
| TRC | B526915-50mg |
5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid |
667436-13-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1259937-250mg |
AKOS B018459 |
667436-13-7 | 95% | 250mg |
$225 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1259937-1g |
AKOS B018459 |
667436-13-7 | 95% | 1g |
$320 | 2025-02-27 | |
| abcr | AB214978-1 g |
5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid; 95% |
667436-13-7 | 1 g |
€385.20 | 2023-07-20 | ||
| TRC | B526915-500mg |
5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid |
667436-13-7 | 500mg |
$ 275.00 | 2022-06-07 | ||
| Chemenu | CM305997-5g |
5-Propyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid |
667436-13-7 | 95% | 5g |
$789 | 2023-01-19 | |
| abcr | AB214978-1g |
5-Propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, 95%; . |
667436-13-7 | 95% | 1g |
€385.20 | 2025-02-13 |
5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid 関連文献
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
667436-13-7 (5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid) 関連製品
- 126231-22-9(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:667436-13-7)5-propyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid

清らかである:99%
はかる:5g
価格 ($):589.0